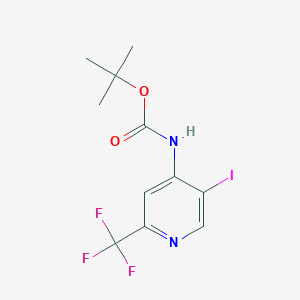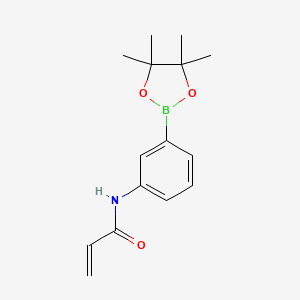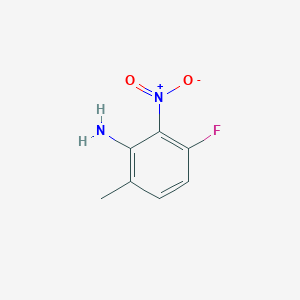
3-Fluoro-6-methyl-2-nitroaniline
Overview
Description
“3-Fluoro-6-methyl-2-nitroaniline” is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Fluoro-6-methyl-2-nitroaniline” is 1S/C7H7FN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring, along with an amine group.
Chemical Reactions Analysis
Nitroanilines, such as “3-Fluoro-6-methyl-2-nitroaniline”, are useful research chemicals used in the preparation of various compounds. For example, 3-Fluoro-2-nitroaniline is used in the preparation of benzylamines and quinoxaline-diones .
Physical And Chemical Properties Analysis
“3-Fluoro-6-methyl-2-nitroaniline” is a solid at room temperature . It has a molecular weight of 170.14 .
Scientific Research Applications
Chemical Functionalization and Chromophores
3-Fluoro-6-methyl-2-nitroaniline has been involved in studies on nucleophilic aromatic substitution reactions. These reactions are significant for equipping silica particles with primary amino as well as several chromophoric groups. Various fluoronitro-substituted aromatic compounds, including 3-Fluoro-6-methyl-2-nitroaniline derivatives, have been used as functionalization reagents, leading to the synthesis of various chromophoric functionalities on silica surfaces (Roth et al., 2006).
Optical Properties and Fluorescence Quenching
The compound has been studied for its optical properties, particularly in the quenching of pyrene fluorescence. Nitroanilines, including derivatives of 3-Fluoro-6-methyl-2-nitroaniline, are found to be efficient quenchers of pyrene and 1-methylpyrene fluorescence. The study provides insights into the molecular interactions and the formation of emissive ground-state complexes, with a focus on the 4-nitroanilines' tendency to be in close proximity to the fluorophore due to their high polarity/hyperpolarizability (Agudelo‐Morales et al., 2012).
Intermolecular Interactions and Hydrogen Bonding
The intermolecular interactions, specifically hydrogen bonding, in compounds related to 3-Fluoro-6-methyl-2-nitroaniline have been extensively analyzed. This research provides insights into the geometrical and energetic aspects of hydrogen bonding in these compounds, highlighting the importance of considering both geometrical and quantum mechanical parameters for a comprehensive understanding of these interactions (Kruszyński & Sierański, 2010).
Fluorescent Sensing
3-Fluoro-6-methyl-2-nitroaniline derivatives have been incorporated in the synthesis of novel fluorescent sensors. The sensors exhibit high sensitivity and selectivity for 4-nitroaniline in water, showcasing the potential of these compounds in environmental monitoring and industrial applications (Xie et al., 2020).
Protein Interaction and Toxicological Implications
The interaction of nitroanilines, including 3-Fluoro-6-methyl-2-nitroaniline derivatives, with proteins like bovine serum albumin (BSA) has been studied. These interactions are crucial for understanding the toxicological implications and pharmacodynamics of these compounds. The research provides insights into the binding affinity and mechanism of interaction between nitroanilines and BSA, which is vital for assessing the biological and toxicological behavior of these compounds (Xiang et al., 2007).
Safety and Hazards
“3-Fluoro-6-methyl-2-nitroaniline” is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
3-fluoro-6-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUPOKXMFOUBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289880 | |
| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methyl-2-nitroaniline | |
CAS RN |
1393442-58-4 | |
| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)
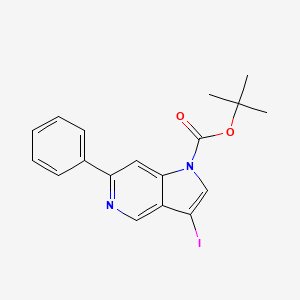
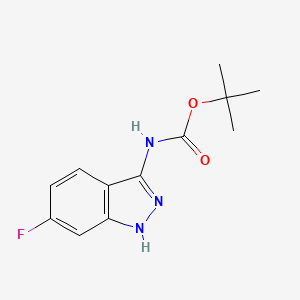
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)

![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
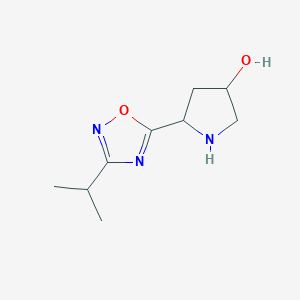

amino}acetic acid](/img/structure/B1446419.png)
